(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is an organic compound with a complex structure that includes a cyano group, an isopropoxyphenyl group, and an acrylamido group
Mechanism of Action
Target of Action
It is known that similar compounds, such as boronic esters, are often used in organic synthesis .
Mode of Action
The compound’s mode of action involves a radical approach, which is utilized in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the protodeboronation of alkyl boronic esters . This process is a valuable transformation in organic synthesis . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It is known that similar compounds, such as boronic esters, are generally environmentally benign .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, boronic acids and their esters, which are similar to this compound, are only marginally stable in water . Therefore, the compound’s action may be influenced by the presence of water or other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-isopropoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then reacted with ethyl 4-aminobenzoate to form the acrylamide derivative.
Esterification: The acrylamide derivative is then esterified using ethanol in the presence of an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative with similar ester functionality.
2-isopropoxybenzaldehyde: A precursor in the synthesis with similar aromatic structure.
Malononitrile: A key reagent in the synthesis with a similar cyano group.
Uniqueness
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUDYKVKVPTQX-QGOAFFKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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